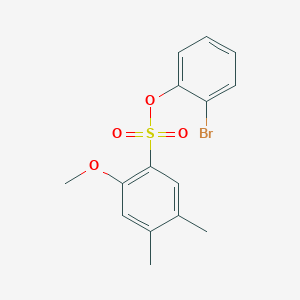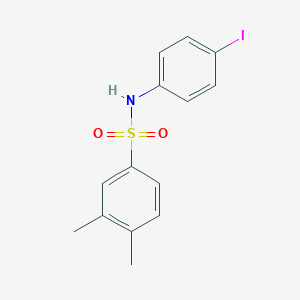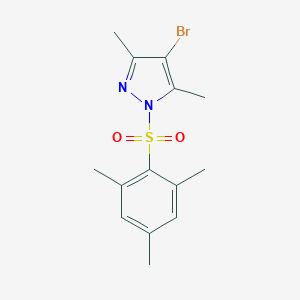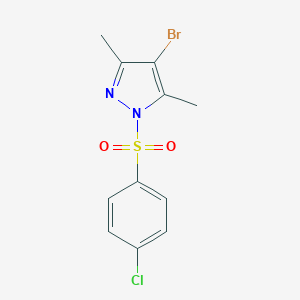
N-(2-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide, commonly known as EDBS, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. EDBS has been used in various biological and biochemical studies due to its unique properties and mechanisms of action.
Mecanismo De Acción
The mechanism of action of EDBS is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. Inhibition of carbonic anhydrase IX by EDBS leads to a decrease in pH, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
EDBS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. EDBS has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. Inhibition of carbonic anhydrase IX by EDBS leads to a decrease in pH, which can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EDBS in lab experiments is its high yield and purity. EDBS can be synthesized in large quantities with a high degree of purity. Another advantage of using EDBS is its unique properties, such as its ability to act as a fluorescent probe for metal ions. However, one limitation of using EDBS is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for the use of EDBS in scientific research. One area of research is the development of EDBS-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the use of EDBS as a potential therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of EDBS and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of EDBS involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as sodium hydroxide. The reaction yields EDBS as a white solid with a high yield. The purity of the synthesized EDBS can be confirmed by various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
EDBS has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples. EDBS has also been used as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in various cancer cells. EDBS has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
Fórmula molecular |
C16H19NO3S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-15-8-6-5-7-14(15)17-21(18,19)16-10-9-12(2)11-13(16)3/h5-11,17H,4H2,1-3H3 |
Clave InChI |
SIZYAYFDCWDHHO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)C)C |
SMILES canónico |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)


![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)


![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)